2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)-
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Overview
Description
2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- typically involves the fusion of 2-amino-4,6-dichloropyrimidine with substituted amines. The reaction is carried out in the presence of triethylamine without using any solvent or catalyst, at temperatures ranging from 80°C to 90°C . The reaction is monitored by thin-layer chromatography (TLC) using a solvent system of hexane and ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution reactions: These include both electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triethylamine: Used as a base in nucleophilic substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted pyrimidine derivatives .
Scientific Research Applications
2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a β-glucuronidase inhibitor, which is relevant in the treatment of conditions like colon cancer and renal diseases.
Biological Research: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Pharmaceutical Research: Its enzyme inhibitory activity is explored for developing drugs targeting specific enzymes involved in various diseases.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing the pathological effects associated with increased enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
2-Aminopyrimidine derivatives: These compounds share a similar core structure and are studied for their biological activities.
Uniqueness
What sets 2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- apart is its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. The presence of the trifluoromethyl and chloro groups enhances its binding affinity and specificity towards certain molecular targets.
Properties
CAS No. |
710334-99-9 |
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Molecular Formula |
C18H14ClF3N4 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
6-(5-chloro-2-methylphenyl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H14ClF3N4/c1-10-2-5-12(19)8-14(10)15-9-16(26-17(23)25-15)24-13-6-3-11(4-7-13)18(20,21)22/h2-9H,1H3,(H3,23,24,25,26) |
InChI Key |
VHGZTJJXZVYRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC(=NC(=N2)N)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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